1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanamine
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Overview
Description
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanamine is an organic compound with the molecular formula C12H17N It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanamine can be synthesized through several methods. One common approach involves the reduction of 1-nitro-1,2,3,4-tetrahydronaphthalene followed by reductive amination. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes. The starting material, 1-nitronaphthalene, is hydrogenated under high pressure and temperature conditions using a suitable catalyst. The resulting amine is then purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced further to form more saturated amines using reducing agents such as sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives like amides or sulfonamides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated amines.
Substitution: Amides, sulfonamides.
Scientific Research Applications
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological receptors and enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanamine exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanamine can be compared with other similar compounds, such as:
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)methanesulfonyl chloride: This compound has a sulfonyl chloride group instead of an amine group, leading to different reactivity and applications.
N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides: These compounds are studied for their interactions with serotonin receptors and have different pharmacological profiles.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-3,5,7,9,11H,4,6,8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAVTFHQSFAWBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC2=CC=CC=C12)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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